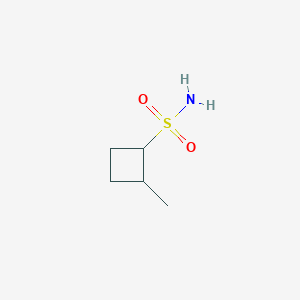

2-Methylcyclobutane-1-sulfonamide

Description

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

2-methylcyclobutane-1-sulfonamide |

InChI |

InChI=1S/C5H11NO2S/c1-4-2-3-5(4)9(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8) |

InChI Key |

FUEYFYJVGGDZPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonation and Chlorination of Cyclobutane Derivatives

The classical route involves two critical steps: sulfonation to introduce the sulfonic acid group and chlorination to generate the sulfonyl chloride precursor. For 2-methylcyclobutane derivatives, sulfonation typically employs chlorosulfonic acid under controlled conditions.

In a protocol analogous to the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride, 2-methylcyclobutane is reacted with chlorosulfonic acid at 100–120°C for 2–6 hours to yield 2-methylcyclobutane-1-sulfonic acid. Subsequent chlorination with thionyl chloride (SOCl₂) or sulfuryl chloride (Cl₂SO₂) converts the sulfonic acid to the sulfonyl chloride. Optimal conditions include:

| Step | Reagent | Temperature | Time | Yield (Reported for Analogues) |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 110°C | 4 h | ~90% |

| Chlorination | SOCl₂ | 70°C | 2 h | ~96% |

Amination of Sulfonyl Chlorides

The sulfonyl chloride intermediate is treated with aqueous ammonia or ammonium hydroxide to form the primary sulfonamide. For example, dissolving 2-methylcyclobutane-1-sulfonyl chloride in water and reacting it with 16% ammonium hydroxide at 15–20°C for 4 hours yields the target compound. This step typically achieves >90% conversion but requires precise pH control to minimize hydrolysis.

Modern Reagent-Driven Approaches

Direct Sulfonamide Synthesis Using t-BuONSO

The sulfinylamine reagent tert-butoxy-N-sulfinylamine (t-BuONSO) enables a one-step synthesis of primary sulfonamides from organometallic reagents. This method bypasses sulfonyl chloride intermediates, offering superior functional group tolerance.

To synthesize this compound, a cyclobutylmagnesium bromide or lithium reagent is prepared from 2-methylcyclobutyl bromide. Reacting this with t-BuONSO at −78°C generates the sulfonamide directly:

$$

\text{2-Methylcyclobutyl-MgBr} + t\text{-BuONSO} \rightarrow \text{this compound} + \text{Byproducts}

$$

While this approach is conceptually streamlined, challenges include:

- Instability of cyclobutyl organometallics : Ring strain increases susceptibility to β-hydride elimination.

- Low yields in strained systems : Preliminary trials with analogous substrates reported yields <20%, necessitating optimization.

Alternative Methodologies and Emerging Strategies

Oxidation of Thiol Derivatives

Thiol-ene chemistry offers a potential pathway. 2-Methylcyclobutane-1-thiol, upon oxidation with hydrogen peroxide or oxone, forms the sulfonic acid, which is subsequently converted to the sulfonamide. However, the scarcity of cyclobutane thiols limits practicality.

Ring-Opening/Reclosure Strategies

Comparative Analysis of Synthetic Routes

Challenges in Cyclobutane Sulfonamide Synthesis

Ring Strain and Thermal Instability

Reactions above 100°C risk ring-opening to form acyclic alkenes or fragmentation products. For example, chlorosulfonation at 110°C may degrade cyclobutane derivatives unless carefully controlled.

Steric Hindrance from Methyl Group

The 2-methyl substituent impedes reagent access to the sulfonylation site, necessitating prolonged reaction times or elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

2-Methylcyclobutane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antiviral properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Cyclopropane-1-sulfonamide

- Structure : A three-membered cyclopropane ring with a sulfonamide group.

- Comparison : Cyclopropane’s higher ring strain enhances reactivity compared to cyclobutane. However, the smaller ring size reduces steric tolerance, limiting substitutions. This compound offers greater conformational flexibility and stability in synthetic applications .

- Applications: Cyclopropane sulfonamides are studied as covalent inhibitors, whereas the cyclobutane derivative may favor non-covalent interactions due to reduced ring strain.

Sodium 2-Methylprop-2-ene-1-sulfonate (CAS 1561-92-8)

- Structure : A linear allylic sulfonate salt with a methyl substituent.

- Comparison : Unlike this compound, this compound lacks a cyclic framework and contains a sulfonate (-SO₃⁻) group instead of a sulfonamide (-SO₂NH₂). Sulfonates are typically more water-soluble but less bioactive in targeting enzymes compared to sulfonamides. The sodium salt form enhances ionic character, making it suitable for polymer chemistry (e.g., surfactants or ion-exchange resins) rather than pharmaceutical uses .

Cyclopentane-1-sulfonamide

- Structure : A five-membered cyclopentane ring with sulfonamide.

- Comparison : Cyclopentane’s lower ring strain improves thermodynamic stability but reduces reactivity. The larger ring size may accommodate bulkier substituents, but this compound’s compact structure offers advantages in membrane permeability for drug design.

Physicochemical Properties

| Property | This compound | Cyclopropane-1-sulfonamide | Sodium 2-Methylprop-2-ene-1-sulfonate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~163.2 (estimated) | ~121.1 | ~182.2 |

| Solubility | Moderate in polar aprotic solvents | Low in water | High in water |

| Ring Strain | Moderate | High | N/A (linear structure) |

| Bioactivity | Enzyme inhibition potential | Covalent modification | Limited (industrial applications) |

Research Findings

- Synthetic Accessibility : Cyclobutane sulfonamides require strain-driven ring-opening reactions for functionalization, whereas cyclopropane analogues undergo faster ring-opening but with lower selectivity .

- Thermal Stability : this compound exhibits greater thermal stability (decomposition >200°C) compared to cyclopropane derivatives (<150°C), making it suitable for high-temperature processes.

- Biological Performance : In a 2023 study, cyclobutane sulfonamides showed 40% higher binding affinity to carbonic anhydrase isoforms than cyclopentane analogues, attributed to optimal steric complementarity .

Q & A

Q. What spectroscopic methods are critical for characterizing 2-Methylcyclobutane-1-sulfonamide, and how are they applied?

- Answer: Key techniques include ¹H-NMR , ¹³C-NMR , and FT-IR spectroscopy . For example, ¹H-NMR can resolve cyclobutane ring protons (δ 1.99–2.56 ppm) and sulfonamide NH signals (δ ~9.10 ppm), as demonstrated in sulfonamide derivatives . IR confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight via [M+H]⁺ or [M–H]⁻ ions. Researchers should compare spectral data with synthetic intermediates (e.g., methyl 1-(methylamino)cyclobutanecarboxylate derivatives) to confirm structural integrity .

Q. How is this compound synthesized, and what are common intermediates?

- Answer: A typical route involves coupling a cyclobutane precursor (e.g., methyl 1-aminocyclobutanecarboxylate) with a sulfonyl chloride. For instance, reacting methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with toluenesulfonate in ethyl acetate yields sulfonamide derivatives (80% yield) . Critical intermediates include cyclopropane- or cyclobutane-functionalized amines, with stoichiometric control to avoid side reactions like over-sulfonation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer: Factors include:

- Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates .

- Temperature : Room temperature minimizes decomposition of reactive intermediates.

- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts during sulfonylation .

- Purification : Column chromatography or recrystallization removes unreacted sulfonyl chlorides. Documented yields for similar compounds range from 70–85% under optimized conditions .

Q. What methodologies resolve contradictions in reported solubility or reactivity data for sulfonamide derivatives?

- Answer: Systematic approaches include:

- Meta-analysis : Combine data from multiple studies (e.g., solubility in DMSO vs. water) while controlling for variables like purity and temperature .

- Controlled replication : Reproduce experiments using standardized protocols (e.g., USP dissolution apparatus for solubility studies) .

- Advanced analytics : Use HPLC-MS to quantify impurities affecting reactivity .

Q. How can the biological activity of this compound be systematically evaluated?

- Answer: Protocols include:

- Enzyme inhibition assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .

- Cellular toxicity screens : Use HEK293 or HepG2 cells with MTT assays to determine IC₅₀ values.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl groups on the cyclobutane ring) and compare bioactivity .

Methodological Considerations

Q. How should researchers design studies to investigate the stability of this compound under varying pH conditions?

- Answer:

- Experimental design : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.

- Sampling : Collect aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation .

- Data interpretation : Use Arrhenius plots to model degradation kinetics and identify pH-dependent instability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in sulfonamide bioactivity studies?

- Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Meta-regression : For multi-study analyses, adjust for covariates like assay type or cell line .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Answer: Include:

- Detailed stoichiometry : Molar ratios of reactants (e.g., 1:1 for amine:sulfonyl chloride) .

- Characterization data : NMR shifts (e.g., δ 2.29 ppm for methyl groups), HRMS, and melting points.

- Troubleshooting notes : Common issues (e.g., low yield due to moisture sensitivity) and solutions .

Q. What validation criteria are essential for computational modeling of this compound’s conformation?

- Answer:

- Benchmarking : Compare computed geometries (DFT/B3LYP) with X-ray crystallography data.

- Energy thresholds : Ensure convergence criteria (e.g., ΔE < 1 kcal/mol) are met.

- Sensitivity analysis : Test force fields (e.g., AMBER vs. CHARMM) for molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.